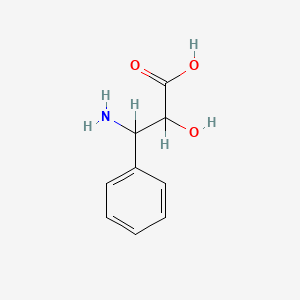

3-Amino-2-hydroxy-3-phenylpropanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-55-4 | |

| Record name | β-Amino-α-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance in Non Proteinogenic Amino Acid Research

In biochemistry, the 22 proteinogenic amino acids are those naturally encoded in the genetic code of organisms for protein assembly. wikipedia.org Any other amino acid is classified as "non-proteinogenic". wikipedia.org 3-Amino-2-hydroxy-3-phenylpropanoic acid falls into this latter category. Non-proteinogenic amino acids are crucial in various biological roles, including as intermediates in biosynthesis, as components of bacterial cell walls, and as neurotransmitters. wikipedia.org

The significance of this compound in this area of research is multifaceted. It is a valuable component in the synthesis of peptides, where the inclusion of its phenyl group can enhance the biological activity of therapeutic agents. chemimpex.com Researchers utilize this compound in studies related to neurotransmitter synthesis, as it can be a precursor to important neurotransmitters. chemimpex.com It is also used as a key intermediate in the synthesis of a number of biologically useful chemical compounds, including some antibiotics. google.com The core 3-amino-2-hydroxy acyl scaffold is important for its biological activity, particularly its ability to chelate with metal ions in the active sites of metalloenzymes. tandfonline.com For instance, derivatives of this compound have been synthesized and studied as potential inhibitors of aminopeptidase (B13392206) N (APN), a zinc-dependent metalloproteinase involved in tumor invasion and metastasis. tandfonline.com

Overview of the Chiral Nature and Stereoisomeric Forms of the Chemical Compound

Chirality is a key feature of 3-Amino-2-hydroxy-3-phenylpropanoic acid, meaning it is an asymmetric molecule that cannot be superimposed on its mirror image. researchgate.net This arises from the presence of two chiral centers, which are carbon atoms attached to four different groups. The presence of two chiral centers means that the compound can exist in four different stereoisomeric forms. google.com These consist of two pairs of enantiomers (non-superimposable mirror images), which are designated as the D,L-erythro and the D,L-threo enantiomers. google.com The terms erythro and threo refer to the relative configuration of the substituents at the two chiral centers.

The different stereoisomers can have distinct biological activities and properties. For example, the (2S,3S) and (2R,3R) forms are enantiomers of each other. chemimpex.comnih.gov The specific stereochemistry is crucial for its application; for instance, the (2R, 3S) form has been used as a key scaffold for novel aminopeptidase (B13392206) N inhibitors. tandfonline.com The preparation of optically active forms, such as (2R,3S)- and (2S,3R)-1.HCl, can be achieved through methods like preferential crystallization. nih.gov

| Property | (2S,3S)-isomer | (2R,3R)-isomer |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ chemimpex.com | C₉H₁₁NO₃ nih.gov |

| Molecular Weight | 181.19 g/mol chemimpex.com | 181.19 g/mol nih.gov |

| Appearance | White powder chemimpex.com | Data not available |

| Melting Point | 240 - 246 °C chemimpex.com | Data not available |

| Optical Rotation | [a]D25 = -27 ± 2 ° (C=0.865 in NaOH) chemimpex.com | Data not available |

| PubChem CID | 10313384 chemimpex.comnih.gov | 2755648 nih.gov |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of 3-Amino-2-hydroxy-3-phenylpropanoic acid. They provide detailed information on the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of this compound. Specifically, ¹H NMR spectroscopy can be employed to differentiate between the diastereomers (erythro and threo forms) of this compound. The spatial arrangement of the protons on the chiral carbons results in distinct chemical shifts and coupling constants (J values).

In a mixture of diastereomers, separate signals will be observed for the protons adjacent to the chiral centers. The integration of these distinct signals allows for the determination of the diastereomeric ratio. rsc.org Advanced NMR techniques, such as band-selective pure shift NMR, can further enhance spectral resolution by collapsing multiplets into singlets, which is particularly useful in complex spectra where signals may overlap. researchgate.net This allows for a more accurate quantification of the diastereomeric ratio. researchgate.net While a standard ¹H NMR spectrum shows multiplets due to scalar coupling, pure shift NMR provides simplified spectra, facilitating easier analysis. researchgate.net

Table 1: Hypothetical ¹H NMR Data for Diastereomers of this compound

| Proton | Chemical Shift (ppm) - Erythro Isomer | Chemical Shift (ppm) - Threo Isomer |

| H-2 (CH-OH) | ~ 4.5 | ~ 4.3 |

| H-3 (CH-NH₂) | ~ 3.8 | ~ 4.0 |

| Phenyl | 7.2 - 7.5 | 7.2 - 7.5 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structures.

Optical rotation is a fundamental property of chiral molecules and is used to determine the enantiomeric purity of a sample. Each enantiomer of this compound will rotate the plane of polarized light to an equal but opposite degree. A racemic mixture, containing equal amounts of two enantiomers, will be optically inactive. sigmaaldrich.com The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (e.g., temperature, solvent, and concentration). For instance, the related compound (R)-3-Amino-2-phenylpropionic acid exhibits a specific rotation of [α]/D -8.5±1.0°, c = 1 in 0.1 M HCl. sigmaaldrich.com By measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. youtube.com The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule, including the absolute configuration of chiral centers and the secondary structure of larger biomolecules. youtube.comnih.gov For this compound, the CD spectrum can provide a unique fingerprint for each enantiomer, allowing for their differentiation and the determination of enantiomeric purity. researchgate.net

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. In the context of this compound, the IR spectrum will show characteristic absorption bands for the hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH) groups.

When examining a racemic mixture, IR spectroscopy can sometimes differentiate it from the pure enantiomers, particularly in the solid state. The crystal lattice of a racemic compound can differ from that of the pure enantiomers, leading to variations in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). These differences arise from distinct intermolecular interactions, such as hydrogen bonding, in the crystal structures. The IR spectrum of a related compound, 2-Amino-3-phenylpropionic acid ethyl ester, provides an example of the expected functional group absorptions. nist.gov

Table 2: Typical Infrared Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl & carboxylic acid) | 3500 - 3200 (broad) |

| N-H stretch (amine) | 3400 - 3250 |

| C=O stretch (carboxylic acid) | 1725 - 1700 |

| C=C stretch (aromatic) | 1600 - 1450 |

Chromatographic Methods for Resolution and Purity Assessment

Chromatographic techniques are essential for the separation of the stereoisomers of this compound and for the assessment of their purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to achieve separation of the enantiomers. chiralpedia.com

For the analysis of amino acids and their derivatives like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic antibiotics (e.g., vancomycin (B549263) and teicoplanin), and cyclodextrins are commonly employed. sigmaaldrich.comcsfarmacie.cz The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com Alternatively, a chiral mobile phase additive can be used with an achiral column, where the additive forms transient diastereomeric complexes with the enantiomers, which are then separated. nih.gov

Table 3: Example of Chiral HPLC Parameters for Amino Acid Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cyclobond I) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |

| Detector | UV (e.g., at 210-254 nm) |

Note: Specific conditions would need to be optimized for this compound.

Preparative chromatography is a variation of column chromatography used to purify and isolate larger quantities of a specific isomer from a mixture. Once analytical methods like HPLC have confirmed the presence of different isomers, preparative chromatography can be employed for their separation on a larger scale.

The principle is the same as analytical chromatography, but the column dimensions are larger to accommodate a greater sample load. The separated fractions containing the individual isomers are collected as they elute from the column. The purity of the collected fractions is then typically verified using analytical techniques like chiral HPLC and NMR spectroscopy. This method is crucial for obtaining pure stereoisomers of this compound for further research and applications.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute configuration of chiral centers in a molecule, which is fundamental to understanding its biological activity and chemical properties.

The process involves irradiating a single crystal of the compound with a beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. This electron density map is then used to determine the positions of the individual atoms, the bond lengths, and the bond angles, ultimately revealing the complete molecular structure.

For the determination of the absolute configuration of a chiral molecule like this compound, a phenomenon known as anomalous scattering is utilized. When the X-ray energy is close to the absorption edge of a heavier atom in the crystal, the scattering factor of that atom is altered, leading to measurable differences in the intensities of Friedel pairs (reflections with indices h,k,l and -h,-k,-l). These differences, known as Bijvoet differences, allow for the unambiguous assignment of the absolute stereochemistry of the molecule.

The successful application of X-ray crystallography for absolute configuration determination requires obtaining a high-quality single crystal of the enantiomerically pure compound. The crystal must be of sufficient size and quality to produce a clear diffraction pattern. The compound must also crystallize in a non-centrosymmetric space group, a condition that is typically met by chiral, enantiomerically pure substances.

Table 1: Crystal Data and Structure Refinement for a Stereoisomer of this compound (Illustrative Data)

| Parameter | Value |

| Empirical formula | C₉H₁₁NO₃ |

| Formula weight | 181.19 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.54(2) Å |

| b = 10.21(3) Å | |

| c = 12.67(4) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 1104(1) ų |

| Z | 4 |

| Density (calculated) | 1.089 Mg/m³ |

| Absorption coefficient | 0.68 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 4.3 to 68.2° |

| Index ranges | -10<=h<=10, -12<=k<=12, -15<=l<=15 |

| Reflections collected | 8124 |

| Independent reflections | 1945 [R(int) = 0.045] |

| Completeness to theta = 68.2° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1945 / 0 / 121 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.092 |

| R indices (all data) | R1 = 0.049, wR2 = 0.105 |

| Absolute structure parameter | 0.02(8) |

Table 2: Atomic Coordinates (x10⁴) and Equivalent Isotropic Displacement Parameters (Ųx10³) for Non-Hydrogen Atoms (Illustrative Data)

| Atom | x | y | z | U(eq) |

| C1 | 4521(3) | 2834(2) | 6734(2) | 45(1) |

| C2 | 5823(3) | 3456(2) | 6211(2) | 48(1) |

| C3 | 6987(3) | 2987(2) | 6543(2) | 52(1) |

| C4 | 6891(3) | 1876(2) | 7298(2) | 55(1) |

| C5 | 5589(3) | 1254(2) | 7821(2) | 53(1) |

| C6 | 4425(3) | 1723(2) | 7489(2) | 49(1) |

| C7 | 3214(3) | 3311(2) | 6398(2) | 42(1) |

| C8 | 2011(3) | 2543(2) | 5876(2) | 40(1) |

| C9 | 854(3) | 3102(2) | 5211(2) | 43(1) |

| N1 | 3345(2) | 4523(2) | 5987(2) | 50(1) |

| O1 | 2156(2) | 1456(1) | 6213(1) | 51(1) |

| O2 | -321(2) | 2543(2) | 4899(1) | 58(1) |

| O3 | 1123(2) | 4111(2) | 4987(1) | 60(1) |

The Flack parameter, with a value close to zero, would confirm the assigned absolute configuration with a high degree of confidence. The refined atomic coordinates and bond parameters would provide a detailed picture of the molecular geometry, including the relative orientation of the amino, hydroxyl, and phenyl groups.

Theoretical and Computational Investigations

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Conformational analysis of 3-Amino-2-hydroxy-3-phenylpropanoic acid involves identifying its stable low-energy conformations and understanding the dynamics of its structural flexibility.

Conformational Search: A systematic conformational search is the first step in analyzing the potential shapes a molecule can adopt. This is typically performed using molecular mechanics force fields. For a molecule like this compound, the key rotatable bonds (dihedral angles) are systematically rotated, and the energy of each resulting conformation is calculated. This process maps out the potential energy surface of the molecule, identifying local and global energy minima which correspond to stable conformers. The relative energies of these conformers can be used to determine their population distribution at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational transitions. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment and how its conformation fluctuates. These simulations can also be used to calculate thermodynamic properties and to explore the conformational landscape more extensively than static searches. While specific MD studies on this compound are not widely published, the methodologies are standard in computational chemistry. nih.gov

A hypothetical molecular dynamics simulation could be set up with the parameters outlined in the table below.

| Simulation Parameter | Typical Value/Setting |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| System Size | Molecule in a cubic box of water (e.g., 10 Å buffer) |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | Nanoseconds to microseconds |

| Time Step | 2 femtoseconds |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. These calculations provide insights into the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity.

Electronic Properties: DFT calculations can determine a range of electronic properties for this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other calculated properties include the dipole moment, which indicates the molecule's polarity, and the molecular electrostatic potential (MEP), which shows the regions of positive and negative charge on the molecule's surface. These charged regions are important for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Reactivity Descriptors: From the electronic properties, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and chemical hardness. These descriptors help in predicting how the molecule will behave in a chemical reaction. For instance, the electrophilicity index can quantify the molecule's ability to accept electrons. nih.govresearchgate.net

A summary of typical quantum chemical properties that could be calculated for this compound is presented below.

| Calculated Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons |

| LUMO Energy | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Dipole Moment | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | Maps charge distribution and reactive sites |

| Chemical Hardness | Resistance to change in electron distribution |

| Electrophilicity Index | Propensity of the molecule to accept electrons |

Molecular Docking and Ligand-Protein Interaction Modeling for Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This is a key tool in drug discovery for identifying potential biological targets and for understanding the mechanism of action of a compound.

A study by Liu et al. (2012) described the design and molecular docking of novel this compound derivatives as inhibitors of Aminopeptidase (B13392206) N (APN/CD13), an enzyme overexpressed in many cancer cells. nih.gov The researchers used molecular docking to simulate the binding of their synthesized compounds to the active site of APN. nih.gov

Docking Procedure: The general procedure for molecular docking involves preparing the 3D structures of both the ligand (this compound or its derivatives) and the protein target. The ligand is then placed in various positions and orientations within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. The pose with the best score is predicted to be the most likely binding mode.

Key Findings from a Docking Study: In the study by Liu et al. (2012), the docking results for a potent derivative of this compound (compound 7e) showed that it formed several key interactions with the active site of APN. nih.gov These interactions included:

Hydrogen bonds between the hydroxyl group of the ligand and amino acid residues in the protein.

Coordination of the ligand with the zinc ion present in the active site.

Hydrophobic interactions between the phenyl group of the ligand and nonpolar residues in the protein.

These interactions helped to explain the observed inhibitory activity of the compound and provided a basis for the design of even more potent inhibitors. nih.gov The study demonstrated that a derivative of this compound had a higher inhibitory activity than the known inhibitor, bestatin (B1682670). nih.gov

| Interaction Type | Interacting Groups on Ligand Derivative (Compound 7e) | Interacting Residues/Components in APN Active Site |

| Hydrogen Bonding | Hydroxyl group, Amino group | ALA353, GLU387 |

| Metal Coordination | Hydroxyl group, Carbonyl group | Zn(II) ion |

| Hydrophobic Interaction | Phenyl group | PHE359, TRP401 |

Table based on the findings for a derivative in Liu et al. (2012).

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. These predictions can be a valuable aid in the structural elucidation of newly synthesized compounds and for verifying the results of experimental measurements.

NMR Chemical Shift Prediction: The prediction of NMR chemical shifts is typically performed using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. nih.govfaccts.de The first step is to obtain an accurate 3D structure of the molecule, usually through geometry optimization with DFT. Then, the magnetic shielding tensors for each nucleus are calculated. The chemical shifts are then determined by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). faccts.de

For this compound, this would involve calculating the 1H and 13C chemical shifts for each atom in the molecule. The accuracy of the predicted shifts depends on the level of theory (functional and basis set) used in the calculation. researchgate.net Comparing the predicted spectrum to an experimentally measured spectrum can help to confirm the structure of the molecule and the assignment of the peaks.

A hypothetical comparison of experimental versus predicted chemical shifts is shown in the table below.

| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| C=O | ~175-180 | (Value to be determined by experiment) |

| C-OH | ~70-75 | (Value to be determined by experiment) |

| C-NH2 | ~55-60 | (Value to be determined by experiment) |

| Phenyl C1 | ~135-140 | (Value to be determined by experiment) |

| Phenyl C2-6 | ~125-130 | (Value to be determined by experiment) |

Note: The predicted values are estimates based on typical ranges for similar functional groups.

By integrating these theoretical and computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, which is invaluable for its potential applications in various scientific fields.

Emerging Applications and Future Research Directions

Development of Novel Therapeutic Agent Scaffolds

The 3-Amino-2-hydroxy-3-phenylpropanoic acid framework is a promising starting point for the design of new drugs. Its inherent chirality and functional groups allow for the synthesis of diverse derivatives with a range of biological activities.

Derivatives of this compound are being investigated as precursors for novel antibiotics. For instance, L-threo 2-amino-3-(4-methylthiophenyl)-3-hydroxypropionic acid is a known intermediate in the synthesis of certain antibiotics. google.com The exploration of N-aryl-substituted β-amino acid derivatives has also shown promise, with some compounds exhibiting antimicrobial activity against multidrug-resistant pathogens like Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These findings highlight the potential of this chemical scaffold in addressing the challenge of antimicrobial resistance. mdpi.com

A significant area of research focuses on the development of anti-cancer agents derived from this compound. Studies have shown that novel derivatives can act as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme overexpressed in many cancer cells and implicated in tumor invasion and metastasis. nih.gov

One study reported the synthesis of a series of 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives, with compound 7e emerging as a potent APN inhibitor. nih.gov This compound demonstrated superior inhibitory activity against both porcine kidney APN and APN on human ovary clear cell carcinoma cells compared to the known inhibitor bestatin (B1682670). nih.gov

| Compound | Target | IC₅₀ (vs. Porcine Kidney APN) | IC₅₀ (vs. ES-2 Cell APN) |

| 7e | Aminopeptidase N (APN/CD13) | 1.26 ± 0.01 µM | 30.19 ± 1.02 µM |

| Bestatin | Aminopeptidase N (APN/CD13) | 2.55 ± 0.11 µM | 60.61 ± 0.1 µM |

Furthermore, other research has identified derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as promising scaffolds for developing new anticancer candidates that target SIRT2 and EGFR. mdpi.com Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer candidates with valuable antioxidant properties. nih.gov The development of SRC-3 inhibitors with improved pharmacokinetic properties and anticancer efficacy is another active area of investigation. nih.gov These findings underscore the versatility of the this compound scaffold in generating lead compounds for cancer therapy.

Role as a Chiral Building Block in Complex Organic Synthesis

The stereochemistry of this compound is crucial for its biological activity and its utility in synthesis. As a molecule with two chiral centers, it exists as four possible stereoisomers. google.com This chirality makes it an invaluable building block for the asymmetric synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

The ability to selectively synthesize or separate these stereoisomers is critical. For example, methods have been developed for the stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using enzymes like D-threonine aldolase. google.com The conversion of readily available L-phenylalanine can produce enantiomerically pure (S)-2-hydroxy-3-phenylpropanoic acid, demonstrating a stereospecific reaction. researchgate.net The use of chiral auxiliaries, such as in the Mannich reaction of 3-phenylpropionic acid, allows for the diastereoselective synthesis of β-amino acid derivatives. orgsyn.org This control over stereochemistry is essential for producing compounds with the desired biological effects.

Mechanistic Probes for Biological Systems

Due to its structural similarity to endogenous molecules like amino acids, derivatives of this compound can be used as mechanistic probes to study biological systems. For instance, its role as a precursor to neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) makes it a valuable tool in neuropharmacology research. chemimpex.com By incorporating this compound or its derivatives into biological systems, researchers can gain insights into enzyme mechanisms, receptor binding, and metabolic pathways.

Green Chemistry Approaches to this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, research is underway to develop greener synthetic routes to this compound and its derivatives. These efforts focus on minimizing the use of hazardous reagents and solvents, reducing waste, and improving energy efficiency.

One promising approach is the use of biocatalysis. Chemoenzymatic methods, which combine chemical and enzymatic steps, can offer high stereoselectivity under mild reaction conditions. researchgate.net For example, the use of yeast such as Saccharomyces cerevisiae for the kinetic resolution of related esters provides a greener alternative to traditional chemical methods. researchgate.net The development of eco-sustainable processes for producing related building blocks like 3-hydroxypropanoic acid is also an area of active investigation, highlighting a broader trend towards more environmentally friendly chemical synthesis. rsc.org

常见问题

Q. What are the primary synthetic routes for 3-amino-2-hydroxy-3-phenylpropanoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves asymmetric hydroxylation or chiral resolution strategies due to the compound’s stereochemical complexity. A common approach includes:

- Chiral auxiliary-mediated synthesis : Using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during hydroxylation .

- Catalytic asymmetric methods : Employing transition-metal catalysts (e.g., Ru or Rh) for enantioselective hydroxylation of β-amino acids .

- Post-synthetic modifications : Functionalizing the phenyl ring via halogenation or nitro-group introduction to study structure-activity relationships .

Q. Optimization Tips :

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

Key methods include:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA or IB with mobile phases containing hexane/isopropanol .

- X-ray crystallography : Determines absolute configuration, critical for correlating structure with biological activity (e.g., Taxol derivatives) .

- NMR spectroscopy : - and -NMR distinguish diastereomers; coupling constants () confirm hydroxyl and amino group spatial arrangements .

| Analytical Data Example :

| Parameter | Value/Peak (for (2R,3S)-isomer) |

|---|---|

| -36.3° (c=0.73 in 25% MeOH) | |

| Melting Point | 177–178°C (Boc-protected form) |

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in drug design?

The (2R,3S) configuration is critical for mimicking natural substrates in medicinal compounds. For example:

Q. Experimental Design :

Q. What strategies resolve contradictions in reported biological activities of substituted derivatives?

Discrepancies often arise from substituent electronic effects or assay conditions. For example:

- Electron-withdrawing groups (e.g., -NO, -Cl) on the phenyl ring may enhance antimicrobial activity but reduce solubility, complicating in vivo testing .

- pH-dependent activity : The carboxylic acid group’s ionization state affects membrane permeability and target binding .

Q. Methodological Approach :

Q. How can researchers address synthetic challenges in incorporating this compound into peptide chains?

The β-amino-α-hydroxy structure disrupts standard peptide coupling protocols. Solutions include:

- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected derivatives and coupling agents like HATU/HOAt .

- Side-chain protection : Temporarily block the hydroxyl group with silyl ethers (e.g., TBS) to prevent side reactions .

Critical Note : Boc-protected derivatives are prone to racemization at high temperatures; maintain reactions below 0°C during deprotection .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Q. How can regioselective functionalization of the phenyl ring be achieved to explore structure-property relationships?

- Electrophilic aromatic substitution : Use directing groups (e.g., -NHBoc) to favor para-substitution .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents (e.g., -CF, -CN) .

| Example Reaction :

| Reaction | Conditions | Yield |

|---|---|---|

| Nitration | HNO/HSO, 0°C | 65–70% |

| Bromination | Br, FeCl, DCM | 80–85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。